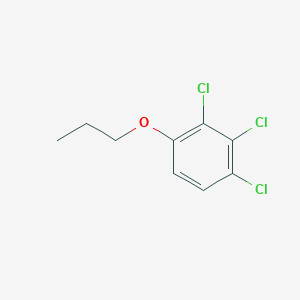

1,2,3-Trichloro-4-propoxybenzene

Description

1,2,3-Trichloro-4-propoxybenzene is a chlorinated aromatic ether featuring a benzene ring substituted with three chlorine atoms at the 1, 2, and 3 positions and a propoxy group (-OCH₂CH₂CH₃) at the 4 position. Chlorinated aromatic compounds are widely used in industrial and agricultural sectors due to their stability, lipophilicity, and functional versatility .

Properties

IUPAC Name |

1,2,3-trichloro-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPABINWPGVDEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trichloro-4-propoxybenzene can be achieved through several methods. One common approach involves the reaction of 1,2,3-trichlorobenzene with propyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the propoxy group to attach to the benzene ring.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 1,2,3-trichlorobenzene is reacted with a propoxyboronic acid derivative in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Purification steps, such as distillation or recrystallization, are typically employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-4-propoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Sodium hydroxide, ammonia, thiols, typically under reflux conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Dechlorinated derivatives.

Substitution: Hydroxylated, aminated, or thiolated derivatives.

Scientific Research Applications

1,2,3-Trichloro-4-propoxybenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-4-propoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the propoxy group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

1,2,3-Trichlorobenzene (CAS 87-61-6)

1,3,5-Trichlorobenzene (CAS 108-70-3)

- Structure : Chlorine atoms at positions 1, 3, and 5.

- Properties : Symmetrical structure leads to higher thermal stability and distinct solubility profiles compared to 1,2,3-isomers.

1,2,3-Trichloro-4-propoxybenzene

- Structure : Adds a propoxy group at position 4, altering electronic and steric properties.

- Inferred Properties: Increased lipophilicity due to the propoxy group, enhancing solubility in organic solvents. Reduced volatility compared to non-ether analogs like 1,2,3-trichlorobenzene.

Substituted Trichlorobenzenes in Agrochemicals

Evidence highlights trichloro-substituted benzenes with diverse functional groups as pesticidal agents:

- Tetrasul (1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene): A sulfur-containing derivative used as an acaricide .

- Tetradifon (1,2,4-Trichloro-5-((4-chlorophenyl)sulfonyl)benzene): Features a sulfonyl group, enhancing persistence in environmental matrices .

| Compound | Substituents | Key Functional Group | Primary Use |

|---|---|---|---|

| This compound | 1,2,3-Cl; 4-OPr | Ether | Hypothetical |

| 1,2,3-Trichlorobenzene | 1,2,3-Cl | Halogen | Laboratory use |

| Tetrasul | 1,2,4-Cl; 5-(4-ClPhS) | Thioether | Pesticide |

Comparison Insights :

- The propoxy group in this compound may reduce bioactivity compared to thioether or sulfonyl groups in pesticides like tetrasul and tetradifon.

Physicochemical and Regulatory Considerations

- Toxicity: Chlorinated benzenes are associated with hepatotoxicity and environmental persistence.

- Regulatory Status : Trichlorobenzenes are regulated under REACH and EPA guidelines due to ecological risks. Substituted derivatives like tetrasul face restrictions in agricultural use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.